molecular formula C18H14BrFN6O B11147437 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11147437
M. Wt: 429.2 g/mol
InChI Key: IGYVIYKVMCIDEJ-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features a unique combination of indole, benzamide, and tetraazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, including the formation of the indole ring, bromination, and subsequent coupling with other functional groups. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The final coupling step involves the reaction of the brominated indole with a fluoro-substituted benzamide and a tetraazole derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H14BrFN6O

Molecular Weight

429.2 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H14BrFN6O/c19-13-2-1-12-5-7-25(17(12)9-13)8-6-21-18(27)15-10-14(20)3-4-16(15)26-11-22-23-24-26/h1-5,7,9-11H,6,8H2,(H,21,27)

InChI Key

IGYVIYKVMCIDEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4)Br

Origin of Product

United States

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